tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy-PEG2-(CH2)2-Boc typically involves the reaction of a PEG derivative with a Boc-protected amine. The reaction conditions often include the use of organic solvents such as dichloromethane (DCM) and catalysts like N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for Hydroxy-PEG2-(CH2)2-Boc are similar to laboratory synthesis but on a larger scale. These methods involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-PEG2-(CH2)2-Boc undergoes several types of chemical reactions, including:
Substitution Reactions: The hydroxyl group can be substituted with various functional groups to create different derivatives.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving organic solvents and bases like triethylamine.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Major Products
The major products formed from these reactions include various PEG derivatives and free amines, which can be further functionalized for specific applications .
Scientific Research Applications
Hydroxy-PEG2-(CH2)2-Boc has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules, including ADCs and PROTACs.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Plays a crucial role in the development of targeted therapies for cancer and other diseases.
Industry: Used in the production of specialized polymers and materials with unique properties.
Mechanism of Action
Hydroxy-PEG2-(CH2)2-Boc exerts its effects primarily through its role as a linker. In ADCs, it connects the antibody to the cytotoxic drug, allowing for targeted delivery to cancer cells . In PROTACs, it links the target protein to an E3 ubiquitin ligase, facilitating the degradation of the target protein via the ubiquitin-proteasome system .
Comparison with Similar Compounds
Similar Compounds
Hydroxy-PEG3-(CH2)2-Boc: Similar structure but with an additional PEG unit, providing increased solubility and flexibility.
Hydroxy-PEG4-(CH2)2-Boc: Contains even more PEG units, further enhancing its properties for specific applications.
Uniqueness
Hydroxy-PEG2-(CH2)2-Boc is unique due to its optimal balance of hydrophilicity and hydrophobicity, making it suitable for a wide range of applications in both aqueous and organic environments .
Properties
IUPAC Name |
tert-butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O5/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h12H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOWESVURLUVMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564500 | |
Record name | tert-Butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133803-81-3 | |
Record name | tert-Butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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